molecular formula C9H6F2O B13614424 (E)-3-(2,3-difluorophenyl)acrylaldehyde

(E)-3-(2,3-difluorophenyl)acrylaldehyde

Cat. No.: B13614424
M. Wt: 168.14 g/mol
InChI Key: TXOMKODUUBRTSU-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2,3-difluorophenyl)acrylaldehyde is an organic compound characterized by the presence of a difluorophenyl group attached to an acrylaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,3-difluorophenyl)acrylaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-difluorobenzaldehyde and an appropriate acrylating agent.

    Reaction Conditions: The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Reaction Mechanism: The reaction proceeds through a nucleophilic addition-elimination mechanism, where the acrylating agent adds to the aldehyde group of 2,3-difluorobenzaldehyde, followed by elimination to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques such as distillation or recrystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,3-difluorophenyl)acrylaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluorophenyl group can undergo substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: The major product is 3-(2,3-difluorophenyl)acrylic acid.

    Reduction: The major product is 3-(2,3-difluorophenyl)acryl alcohol.

    Substitution: The major products depend on the specific substitution reaction but may include halogenated or nitrated derivatives.

Scientific Research Applications

(E)-3-(2,3-difluorophenyl)acrylaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (E)-3-(2,3-difluorophenyl)acrylaldehyde exerts its effects involves:

    Molecular Targets: Interacting with specific molecular targets such as enzymes or receptors.

    Pathways: Modulating biochemical pathways, potentially leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2,4-difluorophenyl)acrylaldehyde: Similar structure but with fluorine atoms at different positions.

    (E)-3-(2,3-dichlorophenyl)acrylaldehyde: Similar structure but with chlorine atoms instead of fluorine.

    (E)-3-(2,3-difluorophenyl)acrylic acid: Oxidized form of the compound.

Uniqueness

(E)-3-(2,3-difluorophenyl)acrylaldehyde is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interactions with other molecules. This uniqueness can lead to distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C9H6F2O

Molecular Weight

168.14 g/mol

IUPAC Name

(E)-3-(2,3-difluorophenyl)prop-2-enal

InChI

InChI=1S/C9H6F2O/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1-6H/b4-2+

InChI Key

TXOMKODUUBRTSU-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)F)/C=C/C=O

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C=CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.